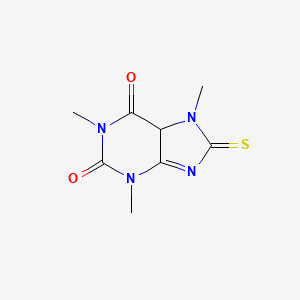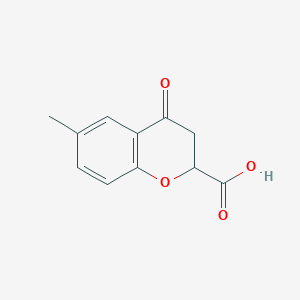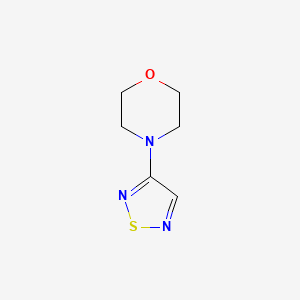
4-(1,2,5-Thiadiazol-3-yl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Morpholine, 4-(1,2,5-thiadiazol-3-yl)- is a heterocyclic organic compound that contains both morpholine and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Morpholine, 4-(1,2,5-thiadiazol-3-yl)- typically involves the nucleophilic substitution reaction of 4,7-dibromobenzo[d][1,2,3]thiadiazole with morpholine. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dimethyl sulfoxide (DMSO). The reaction conditions include:
Reactants: 4,7-dibromobenzo[d][1,2,3]thiadiazole, morpholine, triethylamine
Solvent: Dimethyl sulfoxide (DMSO)
Temperature: Room temperature
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for Morpholine, 4-(1,2,5-thiadiazol-3-yl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Morpholine, 4-(1,2,5-thiadiazol-3-yl)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Substitution Reactions: The compound can participate in substitution reactions at the thiadiazole ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include bases such as triethylamine and solvents like DMSO.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions typically yield substituted morpholine derivatives.
Scientific Research Applications
Morpholine, 4-(1,2,5-thiadiazol-3-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of materials for photovoltaic applications and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of Morpholine, 4-(1,2,5-thiadiazol-3-yl)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biomolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1,2,5-thiadiazol-3-yl)morpholine
- 3-Chloro-4-morpholin-4-yl-1,2,5-thiadiazole
Uniqueness
Morpholine, 4-(1,2,5-thiadiazol-3-yl)- is unique due to its specific combination of morpholine and thiadiazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
214691-24-4 |
|---|---|
Molecular Formula |
C6H9N3OS |
Molecular Weight |
171.22 g/mol |
IUPAC Name |
4-(1,2,5-thiadiazol-3-yl)morpholine |
InChI |
InChI=1S/C6H9N3OS/c1-3-10-4-2-9(1)6-5-7-11-8-6/h5H,1-4H2 |
InChI Key |
KTFLPYIJWWZMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=NSN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)(phenyl)methanone](/img/structure/B12125006.png)


![Ethyl 4-{[3-(4-bromobenzenesulfonamido)quinoxalin-2-yl]amino}benzoate](/img/structure/B12125022.png)

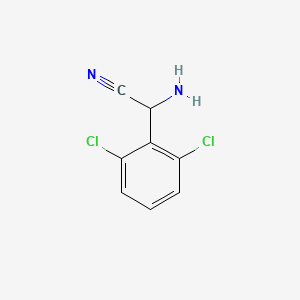
![4-Chloro-5-(3,4-dimethylphenyl)-6-methylthieno[2,3-d]pyrimidine](/img/structure/B12125039.png)

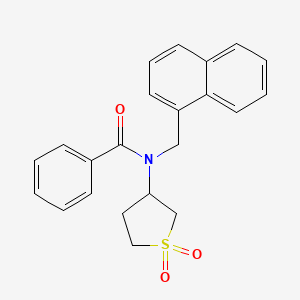
![4-[2-(Naphthalen-2-yloxy)ethyl]piperidine](/img/structure/B12125050.png)


